Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate
CAS No.: 1359072-90-4
Cat. No.: VC5994407
Molecular Formula: C14H18N2O3
Molecular Weight: 262.309
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1359072-90-4 |
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Molecular Formula | C14H18N2O3 |
Molecular Weight | 262.309 |
IUPAC Name | benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate |
Standard InChI | InChI=1S/C14H18N2O3/c1-15-9-10-16(8-7-13(15)17)14(18)19-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Standard InChI Key | ZIASXLAHWGMUJC-UHFFFAOYSA-N |
SMILES | CN1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate (C₁₅H₁₈N₂O₃) features a 1,4-diazepane core—a seven-membered ring containing two nitrogen atoms at the 1- and 4-positions. Key substitutions include:
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4-Methyl group: A chiral center at the 4-position introduces stereochemical complexity, influencing the compound’s reactivity and interactions .
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5-Oxo moiety: The ketone group at the 5-position enhances electrophilicity, making the compound a potential substrate for nucleophilic additions or reductions.
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Benzyloxycarbonyl (Cbz) group: This N-protecting group is widely used in peptide synthesis to shield the amine functionality during reactions .
Table 1: Key Molecular Properties
Synthesis Strategies
Retrosynthetic Analysis
The synthesis of benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate can be approached via:
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Ring-Closing Strategies: Intramolecular cyclization of linear precursors, such as diamino alcohols or diamino ketones, under acidic or basic conditions. For example, Hidaka et al. demonstrated the cyclization of N-protected diamino alcohols to form 1,4-diazepanes .
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Oxidative Functionalization: Introduction of the 5-oxo group via oxidation of a secondary alcohol intermediate, potentially using Jones reagent or Swern oxidation.
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Chiral Resolution: Given the compound’s stereocenter, asymmetric synthesis or enzymatic resolution may be required to isolate the desired enantiomer.
Industrial Considerations
Reactivity and Chemical Transformations
Nucleophilic Additions
The 5-oxo group serves as an electrophilic site for Grignard reagents or hydride reductions, enabling access to secondary alcohols or alkanes. For instance, reduction with NaBH₄ could yield benzyl 4-methyl-5-hydroxy-1,4-diazepane-1-carboxylate—a potential intermediate for further derivatization.
Ring-Opening Reactions
Under acidic conditions, the diazepane ring may undergo cleavage at the N–C bonds. This reactivity is exploited in prodrug designs, where enzymatic hydrolysis releases active pharmaceutical ingredients .
Table 2: Representative Reactions
Reaction Type | Reagents/Conditions | Product |
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Ketone Reduction | NaBH₄, MeOH | 5-Hydroxy derivative |
N-Deprotection | H₂, Pd/C | 1,4-Diazepane free base |
Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt |
Comparative Analysis with Analogous Compounds
Benzyl 5-Methyl-1,4-Diazepane-1-Carboxylate
This analog lacks the 5-oxo group but shares the Cbz-protected amine. Comparative studies indicate that the ketone functionality in the target compound enhances polarity, potentially improving aqueous solubility and bioavailability.
6-Iodo-5-Oxo Derivatives
Challenges and Future Directions
Synthetic Hurdles
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Stereocontrol: Achieving high enantiomeric excess (ee) in asymmetric synthesis remains challenging.
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Oxidative Stability: The 5-oxo group may render the compound prone to degradation under basic conditions.
Research Opportunities
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Biological Screening: Prioritize in vitro assays against neurological targets (e.g., GABA receptors).
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Prodrug Development: Explore hydrolytically labile derivatives for controlled drug release.
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